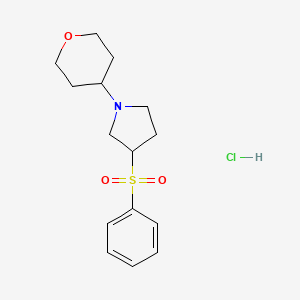
3-(phenylsulfonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(phenylsulfonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidine hydrochloride” is a pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a five-membered nitrogenous ring structure. They are found in many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrrolidine ring, a phenylsulfonyl group, and a tetrahydro-2H-pyran-4-yl group. The exact structure would depend on the positions of these groups on the pyrrolidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These could include properties like melting point, boiling point, solubility, and stability .科学的研究の応用
Antagonistic Activities on Serotonin Receptors
Studies on derivatives similar to 3-(phenylsulfonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidine hydrochloride have shown that these compounds can act as potent antagonists of serotonin 5-HT6 receptors. These antagonistic activities are significant for developing treatments for central nervous system (CNS) diseases, highlighting the therapeutic significance of sulfone-containing compounds in neuropsychiatric disorder management (Ivashchenko et al., 2012).
Antimicrobial Applications
Novel sulfone derivatives have been synthesized and evaluated for their antimicrobial activities, showing that some derivatives exhibit activities surpassing those of reference drugs. This research suggests that the sulfonamide and sulfone groups contribute significantly to the antimicrobial efficacy of these compounds, making them potential candidates for developing new antibacterial and antifungal agents (Alsaedi et al., 2019).
Molecular Conformation and Bonding Studies
Research into the molecular conformations and hydrogen bonding of closely related compounds reveals detailed insights into their structural characteristics. Such studies are crucial for understanding the interactions that underlie the biological activities of these molecules, providing a foundation for designing more effective drugs and materials (Sagar et al., 2017).
Synthesis of Heterocycles with Therapeutic Potential
The ability to synthesize diverse heterocyclic compounds incorporating sulfonamide moieties from simple precursors has significant implications for drug discovery. Such compounds have shown potential as anticancer agents, highlighting the versatility and importance of sulfonamide-based structures in medicinal chemistry (Redda et al., 2011).
Catalytic Applications in Synthesis
Sulfonic acid-functionalized materials have emerged as powerful catalysts for synthesizing various organic compounds, including heterocyclic structures that are prevalent in pharmaceutical agents. The development of novel catalytic systems based on sulfonic acid functionalities demonstrates the broad utility of these groups in facilitating chemical transformations, underscoring the potential for efficient and environmentally friendly synthesis methods (Elhamifar et al., 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(benzenesulfonyl)-1-(oxan-4-yl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S.ClH/c17-20(18,14-4-2-1-3-5-14)15-6-9-16(12-15)13-7-10-19-11-8-13;/h1-5,13,15H,6-12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXDQBKXGUSUOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C3CCOCC3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylsulfonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Iodo-3H-imidazo[4,5-b]pyridine](/img/structure/B2377410.png)

![2-[(4-Chlorophenyl)thio]ethanamine hydrochloride](/img/structure/B2377412.png)
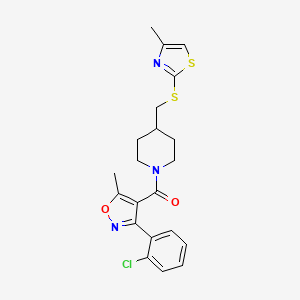

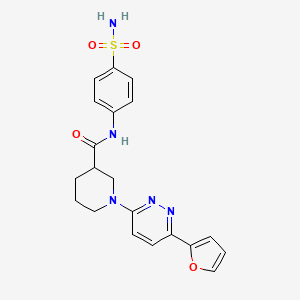
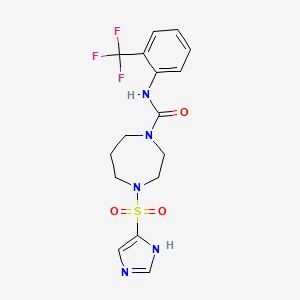
![1-Benzo[e][1,3]benzothiazol-2-yl-3-(4-nitrophenyl)urea](/img/structure/B2377421.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2377425.png)

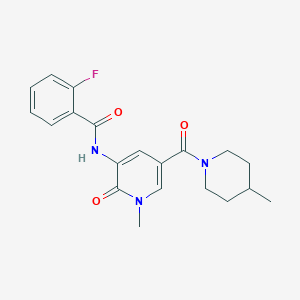

![(6-Azabicyclo[3.2.1]octan-8-yl)methanol](/img/structure/B2377432.png)